2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent, such as ethyl acetoacetate, under basic conditions to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 1-phenylpiperazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other chemical entities and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the ethanone group.
1-Phenylpiperazine: Similar structure but lacks the methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the piperazine moiety.
Uniqueness
2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of both the methoxyphenyl and phenylpiperazine groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIISDZWUBWXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195905 | |
Record name | Ethanone, 2-(4-methoxyphenyl)-1-(4-phenyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314284-28-1 | |
Record name | Ethanone, 2-(4-methoxyphenyl)-1-(4-phenyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314284-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-(4-methoxyphenyl)-1-(4-phenyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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